A Technical Guide to SHP836: An Allosteric Inhibitor of the SHP2 Phosphatase
A Technical Guide to SHP836: An Allosteric Inhibitor of the SHP2 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SHP836, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, making it a compelling target for therapeutic intervention in various diseases, particularly cancer.
Core Function and Mechanism of Action
SHP836 is a first-generation, selective, allosteric inhibitor of SHP2 discovered through high-throughput screening. Its primary function is to lock the SHP2 protein in an inactive, auto-inhibited conformation.
The SHP2 protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-SH2 domain directly interacts with the PTP domain, blocking the catalytic site and preventing substrate access. Upon activation by upstream signals, such as binding of growth factors to their receptors, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates.
SHP836 exerts its inhibitory effect by binding to a distinct "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the closed, auto-inhibited conformation of SHP2, effectively preventing its activation and subsequent downstream signaling. The X-ray co-crystal structure of SHP836 in complex with SHP2 (PDB ID: 5EHP) has elucidated this unique binding mode.
Quantitative Data Summary
The following tables summarize the key quantitative data available for SHP836 and its more potent, structurally related analog, SHP099, which was developed from SHP836.
| Compound | Assay Type | Target | IC50 | Reference |
| SHP836 | Biochemical (Phosphatase Activity) | Full-length SHP2 | 12 µM | [1] |
| SHP836 | Biochemical (Phosphatase Activity) | SHP2 PTP Domain | > 100 µM | |
| SHP099 | Biochemical (Phosphatase Activity) | Full-length SHP2 | ~70 nM | [2] |
Table 1: In Vitro Inhibitory Potency of SHP836 and SHP099 against SHP2.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| SHP836 | - | Cellular Thermal Shift Assay | Concentration for thermal shift | 50 µM | [2] |
| SHP099 | KYSE520 | pERK Inhibition | IC50 | ~0.25 µM | [3] |
Table 2: Cellular Activity of SHP836 and SHP099.
| Compound | Xenograft Model | Dosing | Efficacy | Reference |
| SHP099 | KYSE520 (esophageal squamous cell carcinoma) | 100 mg/kg, daily, oral | Marked tumor growth inhibition | [3] |
Table 3: In Vivo Efficacy of the SHP836 Analog, SHP099.
Key Signaling Pathways
SHP2 is a critical positive regulator of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in human cancers. By inhibiting SHP2, SHP836 effectively dampens the signal transduction through this pathway, leading to reduced cell proliferation and survival.
Experimental Protocols
SHP2 Phosphatase Activity Assay (Fluorescence-based)
This protocol is adapted for the screening and characterization of SHP2 inhibitors using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Materials:
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Recombinant full-length SHP2 protein
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DiFMUP substrate
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Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 2 mM DTT, 0.01% Triton X-100)
-
SHP836 or other test compounds dissolved in DMSO
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384-well black microplates
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Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of SHP836 in DMSO.
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In the microplate, add SHP2 protein to the assay buffer.
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Add the diluted SHP836 or DMSO (vehicle control) to the wells containing SHP2 and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
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Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells.
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Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 60 minutes) at 37°C.
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Calculate the rate of the reaction and determine the percent inhibition for each concentration of SHP836.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
SHP2 Phosphatase Activity Assay (Malachite Green-based)
This colorimetric assay measures the release of inorganic phosphate from a phosphopeptide substrate.
Materials:
-
Recombinant full-length SHP2 protein
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Phosphopeptide substrate (e.g., a doubly phosphorylated peptide from the insulin receptor substrate 1, IRS-1)
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Assay buffer
-
SHP836 or other test compounds dissolved in DMSO
-
Malachite Green reagent
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96-well clear microplates
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Absorbance plate reader (620-650 nm)
Procedure:
-
Prepare serial dilutions of SHP836 in DMSO.
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Add SHP2 protein and the phosphopeptide substrate to the assay buffer in the microplate wells.
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Add the diluted SHP836 or DMSO to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
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Incubate for 15-20 minutes at room temperature to allow for color development.
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Measure the absorbance at 620-650 nm.
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Create a standard curve using known concentrations of inorganic phosphate.
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Determine the amount of phosphate released in each reaction and calculate the percent inhibition for each SHP836 concentration.
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Determine the IC50 value as described in the fluorescence-based assay.
Conclusion
SHP836 is a valuable research tool for studying the function of SHP2 and the consequences of its inhibition. As a first-in-class allosteric inhibitor, it has paved the way for the development of more potent and drug-like molecules, such as SHP099, which have shown promising preclinical anti-cancer activity. This technical guide provides a foundational understanding of SHP836's function, its quantitative characteristics, the signaling pathways it modulates, and the experimental methods used for its evaluation, serving as a comprehensive resource for professionals in the field of drug discovery and development.
